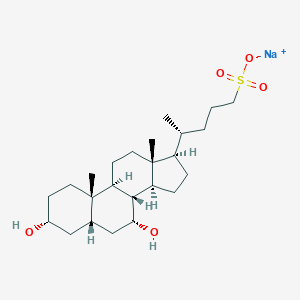
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate is an organic sodium salt having 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate as the counterion. It is an organic sodium salt and an organosulfonate salt. It contains a 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate.
Wissenschaftliche Forschungsanwendungen
Hypocholesterolemic Effect
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate and its analogs have been studied for their effects on cholesterol levels. In hamsters, these compounds showed potential in reducing serum and liver cholesterol levels. Specifically, they were effective in decreasing free, esterified, and total cholesterol concentrations. Their ability to participate efficiently in enterohepatic cycling was also noted, which may play a role in their hypocholesterolemic effects (Kim et al., 2001).
Blood-Brain Barrier Permeator
Research has also explored the compound as a potential blood-brain barrier (BBB) permeator. Studies in rats demonstrated that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related compound, could enhance the permeability of the BBB. This was evidenced by its effects on the uptake of quinine into the central nervous system, the analgesic action of morphine, and the sleeping time induced by pentobarbital (Mikov et al., 2004).
Comparative Studies in Bile Salts
Comparative studies of bile salts, including those from various animal species, have been conducted to understand their structure and function. This compound and related compounds have been part of these studies, providing insights into the evolution and biogenesis of bile salts at the molecular level (Haslewood & Tökes, 1969; Haslewood & Tökes, 1972).
Studies in Bile Acid Synthesis and Metabolism
Research into the synthesis and metabolism of bile acids has included this compound and its analogs. These studies have provided valuable information on the enzymatic processes and pathways involved in bile acid biosynthesis, furthering our understanding of liver function and cholesterol metabolism (Kurosawa et al., 2001; Iida et al., 2003; Kihira et al., 1990).
Eigenschaften
CAS-Nummer |
130593-74-7 |
|---|---|
Molekularformel |
C24H41NaO5S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate |
InChI |
InChI=1S/C24H42O5S.Na/c1-15(5-4-12-30(27,28)29)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(25)13-16(23)14-21(22)26;/h15-22,25-26H,4-14H2,1-3H3,(H,27,28,29);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24-;/m1./s1 |
InChI-Schlüssel |
XTWQOSYEUVHDIT-CQRHUGCQSA-M |
Isomerische SMILES |
C[C@H](CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES |
CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Kanonische SMILES |
CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Synonyme |
3,7-dihydroxycholane-24-sulfonate 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate 3alpha,7beta-dihydroxy-5beta-cholane-24-sulfonate chenodeoxycholic acid 24-sulfonate DCSF UDC-SO3Na |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE](/img/structure/B237064.png)
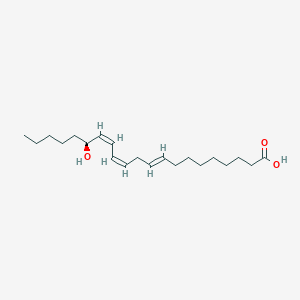
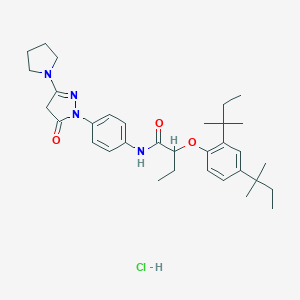
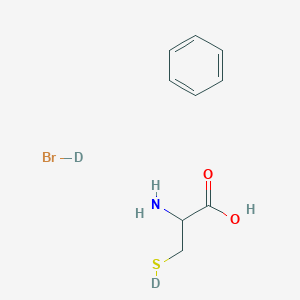
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
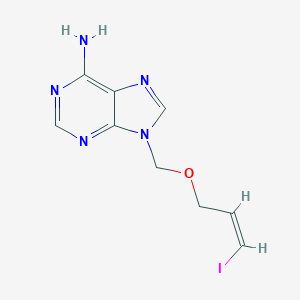
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
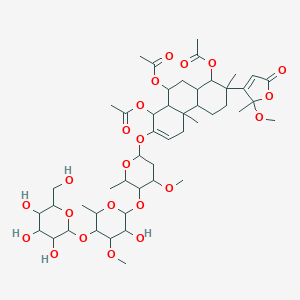
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
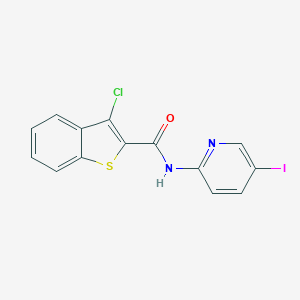
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B237142.png)
